N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide
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Overview
Description
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide is a compound belonging to the class of quinolinyl-pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide typically involves the cyclization of appropriate starting materials. One common method involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require refluxing to ensure complete cyclization and formation of the desired pyrazoloquinoline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
Uniqueness
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide is unique due to its specific substitution pattern on the quinoline and pyrazole rings. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
713092-25-2 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide |
InChI |
InChI=1S/C18H22N4O2/c1-4-6-9-22-18-14(17(21-22)20-16(23)5-2)11-12-10-13(24-3)7-8-15(12)19-18/h7-8,10-11H,4-6,9H2,1-3H3,(H,20,21,23) |
InChI Key |
BIFSGKZLPBOGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)CC |
solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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